Butanedioic acid, methylene-, polymer with 2-propenoic acid

Cat. No. B1218705

Key on ui cas rn:

25948-33-8

M. Wt: 202.16 g/mol

InChI Key: ABPJHHHWWYDYFZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05213789

Procedure details

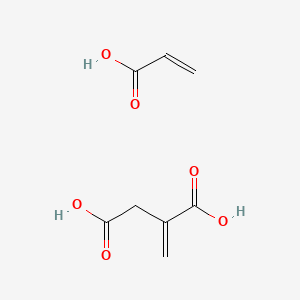

Acrylic acid (25.000 g, 0.34693 mole), itaconic acid (5.0151 g, 0.038548 mole), Wako V-50 (0.1046 g, 0.3856 millimole), and 193 ml of water, which has been acidified to pH 2.0 with hydrochloric acid, are added to a 500 ml three-necked round-bottomed flask. The necks are fitted with a thermometer, a stopper, and a gas inlet/outlet adapter capable of bubbling gas through a liquid in the flask and venting it. The solution is deaerated by passage of nitrogen gas and is then placed under an atmosphere of argon. The solution is heated to 60° C. and is maintained at this temperature for 15 hours. The viscous solution of copolymer is cooled to ambient temperature and is dialzyed against distilled water overnight (Spectrapor 3 tubing with molecular weight cut-off at 3500) to remove any unreacted monomers. The dialyzed solution is freeze dried to give 28.31 g of poly(acrylic acid-itaconic acid) copolymer as a colorless solid. The mass average molecular weight, as determined by low angle laser light scattering in 0.2 Molar sodium chloride in water (refractive index=1.3344, dn /dc =0.1683), is 658,200.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([OH:14])(=[O:13])[C:7]([CH2:9][C:10]([OH:12])=[O:11])=[CH2:8].Cl>O>[CH2:3]=[CH:2][C:1]([OH:5])=[O:4].[CH2:8]=[C:7]([C:6]([OH:14])=[O:13])[CH2:9][C:10]([OH:12])=[O:11] |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

5.0151 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)CC(=O)O)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

193 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added to a 500 ml three-necked round-bottomed flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The necks are fitted with a thermometer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a stopper, and a gas inlet/outlet adapter capable of bubbling gas through a liquid in the flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is maintained at this temperature for 15 hours

|

|

Duration

|

15 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The viscous solution of copolymer is cooled to ambient temperature

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

against distilled water overnight (Spectrapor 3 tubing with molecular weight cut-off at 3500)

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any unreacted monomers

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC(=O)O.C=C(CC(=O)O)C(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 28.31 g | |

| YIELD: CALCULATEDPERCENTYIELD | 363.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |